2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide
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Overview
Description
2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the anilino group and subsequent modifications to attach the methoxy, methyl, and piperidinyl groups.
Final Coupling: The final step involves coupling the phenyl group and the carboxamide moiety under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Substituted-anilino)pyrimidine Compounds: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Indole Derivatives: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide.
Uniqueness
What sets 2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N5O2S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H29N5O2S/c1-16-12-20(21(34-3)13-19(16)18-10-7-11-32(2)15-18)30-27-29-14-22-24(31-27)23(25(35-22)26(28)33)17-8-5-4-6-9-17/h4-6,8-9,12-14,18H,7,10-11,15H2,1-3H3,(H2,28,33)(H,29,30,31) |
InChI Key |
KGOIHWXOGRHDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCN(C2)C)OC)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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